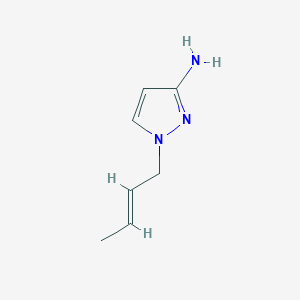![molecular formula C7H15NO2S B13170883 3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13170883.png)
3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione is an organic compound with the molecular formula C7H15NO2S It is a derivative of thietane, a four-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione typically involves the reaction of thietane-1,1-dioxide with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Thietane-1,1-dioxide and 2-methylpropylamine.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 50-70°C.
Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thietane derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of sulfur-containing enzymes.
Comparison with Similar Compounds
Similar Compounds
Thietane-1,1-dioxide: The parent compound of 3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione.
2-Methylpropylamine: The amine component used in the synthesis.
Sulfoxides and Sulfones: Oxidation products of thietane derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C7H15NO2S/c1-6(2)3-8-7-4-11(9,10)5-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
UFASAYMKGQSCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


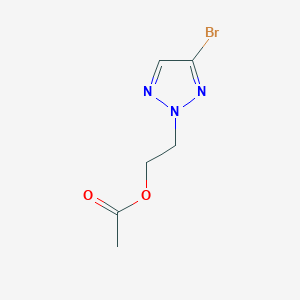
![4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)
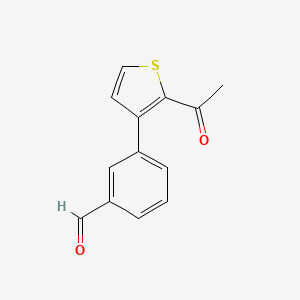
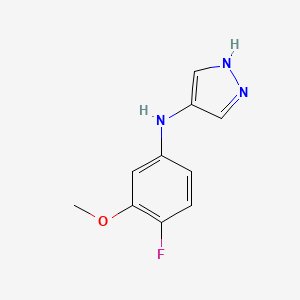

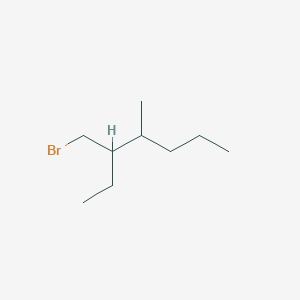

![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)

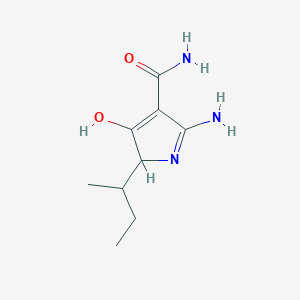
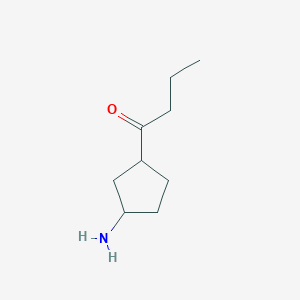
![2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13170856.png)
